

# FT-IR Spectrum Analysis of 2-Amino-5-bromobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-bromobenzaldehyde

Cat. No.: B112427

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This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2-Amino-5-bromobenzaldehyde**. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the molecule's vibrational spectroscopy, experimental protocols for sample analysis, and a logical workflow for spectral interpretation.

## Core Data Presentation

The FT-IR spectrum of **2-Amino-5-bromobenzaldehyde** is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The quantitative data from the spectrum is summarized in the table below.

Peak Position (cm <sup>-1</sup> )	Functional Group Assignment	Vibrational Mode
3424	Amino Group (N-H)	Asymmetric Stretching
3322	Amino Group (N-H)	Symmetric Stretching
1649	Aldehyde Group (C=O)	Stretching (Carbonyl)
1614	Aromatic Ring (C=C)	Stretching
1545	Amino Group (N-H)	Bending (Scissoring)
1468	Aromatic Ring (C=C)	Stretching
1390	C-H Bending	Aldehydic C-H in-plane bend
1311	C-N Stretching	Aromatic Amine
1185	C-H Bending	Aromatic in-plane bending

This data is based on the reported FT-IR spectrum of **2-Amino-5-bromobenzaldehyde**.[\[1\]](#)

## Experimental Protocols

The acquisition of a high-quality FT-IR spectrum for a solid sample like **2-Amino-5-bromobenzaldehyde** requires meticulous sample preparation. The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and effective technique for solid samples.[\[2\]](#)[\[3\]](#)

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

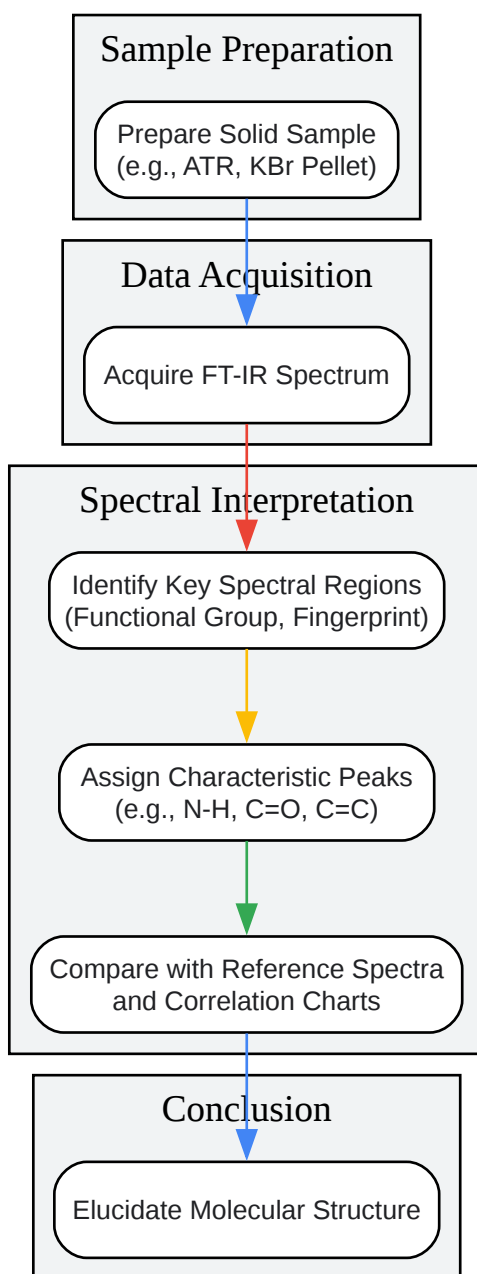
- Instrument Preparation:
  - Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
  - Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, and a soft, lint-free cloth to remove any residues from previous measurements.[\[2\]](#)

- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO<sub>2</sub> and water vapor).[3]
- Sample Preparation:
  - Place a small amount (typically a few milligrams) of the **2-Amino-5-bromobenzaldehyde** powder directly onto the center of the ATR crystal.[3]
- Spectrum Acquisition:
  - Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact between the solid and the crystal surface.[2]
  - Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting attenuated light is detected.
  - Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio of the final spectrum.
  - The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm<sup>-1</sup>).
- Post-Measurement:
  - Release the pressure arm and carefully remove the sample from the ATR crystal.
  - Thoroughly clean the crystal surface as described in step 1 to prepare for the next measurement.

## Visualizations

### Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical steps involved in the analysis of an FT-IR spectrum, from sample preparation to final structural elucidation.

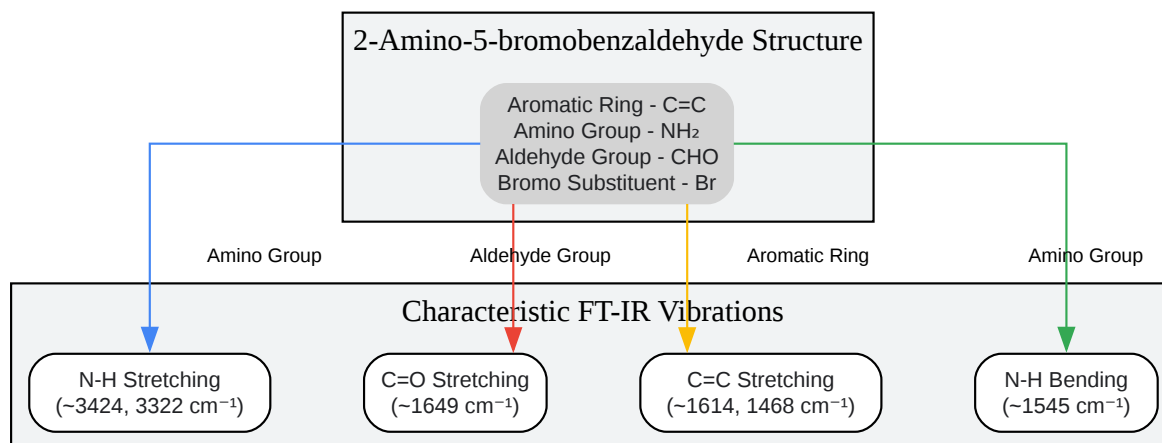


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Caption: Workflow for FT-IR Spectrum Analysis.

## Key Functional Group Vibrations in 2-Amino-5-bromobenzaldehyde

This diagram highlights the primary functional groups within the **2-Amino-5-bromobenzaldehyde** molecule and their corresponding characteristic FT-IR vibrational modes.



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Caption: Functional Group Vibrations of **2-Amino-5-bromobenzaldehyde**.

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## References

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